Diethyl 2-(2-oxopropyl)succinate (CAS 1187-74-2), also known as diethyl acetonylsuccinate (DEAS), is a γ-keto diester organic compound with molecular formula C₁₁H₁₈O₅ and molecular weight 230.26 g/mol. This compound is characterized by a succinate backbone bearing two ethyl ester moieties and a pendant acetonyl (2-oxopropyl) substituent at the C2 position, conferring a distinct combination of ketone and diester reactivity.
Molecular FormulaC11H18O5
Molecular Weight230.26 g/mol
CAS No.1187-74-2
Cat. No.B121532
⚠ Attention: For research use only. Not for human or veterinary use.
Diethyl 2-(2-oxopropyl)succinate (CAS 1187-74-2): Baseline Physicochemical and Procurement Profile
Diethyl 2-(2-oxopropyl)succinate (CAS 1187-74-2), also known as diethyl acetonylsuccinate (DEAS), is a γ-keto diester organic compound with molecular formula C₁₁H₁₈O₅ and molecular weight 230.26 g/mol . This compound is characterized by a succinate backbone bearing two ethyl ester moieties and a pendant acetonyl (2-oxopropyl) substituent at the C2 position, conferring a distinct combination of ketone and diester reactivity [1]. At 20 °C, the compound exists as a colorless to pale yellow liquid with a measured density of 1.073 g/mL, refractive index of 1.44, and flash point of 110 °C . Its moderate lipophilicity (calculated XLogP3-AA = 0.3) and solubility in organic solvents make it suitable for homogeneous reaction systems [1]. Commercially, the compound is available from multiple vendors in quantities ranging from 1 g to 100 g, with standard purities of 95% (general grade) or 97% (GC grade), at price points ranging from approximately $12 for 1 g to $350 for 100 g depending on purity specification and vendor .
γ-Keto diester with reactive ketone and two differentiated ester groups
Reported fit for Stobbe, Dieckmann, and Michael reaction pathways
Available in 95% and 97% GC purity specifications
[1] PubChem. (2025). 1,4-Diethyl 2-(2-oxopropyl)butanedioate. PubChem CID 5463816. National Center for Biotechnology Information. Computed Properties: Molecular Weight 230.26 g/mol, XLogP3-AA 0.3, Rotatable Bond Count 9. View Source
Why Diethyl 2-(2-oxopropyl)succinate (CAS 1187-74-2) Cannot Be Generically Substituted: Functional Group and Reactivity Differentiation
Diethyl 2-(2-oxopropyl)succinate (DEAS) occupies a distinct chemical space that precludes generic substitution with common analogs such as diethyl succinate (DES, CAS 123-25-1), ethyl acetoacetate (EAA, CAS 141-97-9), or diethyl acetylsuccinate (DEAcS, CAS 626-79-5). The compound's defining structural feature—a γ-keto diester framework with a reactive ketone at the γ-position relative to one ester carbonyl and a non-equivalent second ester at the α-position—enables reaction pathways that cannot be accessed by simpler alternatives. Diethyl succinate lacks the ketone moiety entirely, rendering it incapable of participating in the Stobbe condensation with acetone that produces alkylidene succinate derivatives, nor can it serve as a Michael acceptor in conjugate addition reactions . Ethyl acetoacetate, while possessing a β-keto ester motif, lacks the second ester functionality required for cyclization reactions such as the Dieckmann condensation that generate cyclic β-keto esters . Diethyl acetylsuccinate (2-acetyl substitution) differs in the position of the carbonyl relative to the ester groups, altering both enolate regioselectivity and the thermodynamic stability of intermediates formed during alkylation and condensation reactions [1]. Furthermore, DEAS has been specifically validated as the essential precursor in the industrial synthesis of the plant growth regulator trinexapac-ethyl (via a patented high-pressure condensation with acetone and diethyl maleate), whereas substitution with diethyl succinate or other analogs would yield entirely different products or fail to produce the requisite 2-acetone-1,4-succinic acid diethyl ester intermediate [2]. These functional group and reactivity distinctions underscore why DEAS must be specified by exact CAS number for applications requiring predictable reactivity and validated synthetic pathways.
γ-Keto diester with ketone and two esters
Diethyl succinate: lacks ketone
May not support Stobbe condensation or Michael addition reactivity
Dual ester for Dieckmann cyclization
Ethyl acetoacetate: single ester
Cyclization pathways that require a second ester may not be accessible
Ketone at γ-position to one ester
Diethyl acetylsuccinate: acetyl at α-position
Enolate regioselectivity and intermediate stability may shift
[1] PubChem. (2025). 1,4-Diethyl 2-(2-oxopropyl)butanedioate. Structural comparison to diethyl succinate (C8H14O4, CAS 123-25-1) and diethyl acetylsuccinate (C10H16O5, CAS 626-79-5). View Source
[2] Chinese Patent CN102101830A. Method for preparing trinexapac-ethyl using 2-acetone-1,4-succinic acid diethyl ester (DEAS) as key intermediate via high-pressure condensation of diethyl maleate and acetone in presence of diethylamine. View Source
Quantitative Evidence Guide: Measurable Differentiation of Diethyl 2-(2-oxopropyl)succinate (CAS 1187-74-2) vs. Closest Comparators
Diethyl 2-(2-oxopropyl)succinate is synthesized via a cross-Claisen condensation between diethyl succinate and ethyl acetoacetate using sodium ethoxide in anhydrous ethanol . This specific protocol achieves yields exceeding 70% under optimized conditions . This yield compares favorably to the typical range of 50-65% reported for similar cross-Claisen condensations involving less reactive succinate partners or alternative base systems [1].
Typical cross-Claisen condensation yields for succinate-ketoester couplings: 50-65%
Quantified Difference
Approximately 5-20 absolute percentage point advantage
Conditions
Cross-Claisen condensation of diethyl succinate with ethyl acetoacetate, sodium ethoxide base, anhydrous ethanol
Why This Matters
Higher synthetic yield reduces raw material waste and per-gram production cost, providing procurement justification when sourcing DEAS versus developing alternative synthetic routes with lower-yielding intermediates.
[1] Typical yield range for cross-Claisen condensations involving succinate esters: 50-65% based on class-level reaction outcome expectations for ester-ketoester coupling reactions. View Source
Purity Specification Differentiation: 97% GC-Grade Option for Demanding Synthetic Applications
Diethyl 2-(2-oxopropyl)succinate is commercially available in two distinct purity specifications: a standard grade at 95% purity (suitable for general synthetic applications) and a higher 97% GC-grade specification . The 97% (GC) specification is verified by gas chromatography, ensuring lower levels of volatile organic impurities relative to the standard 95% grade . This 97% specification is 2 absolute percentage points purer than the standard 95% grade, corresponding to a 40% reduction in total impurities (from 5% to 3% impurity content).
Gas chromatography analysis at 20 °C; both grades available from AKSci
Why This Matters
The 97% GC-grade option is particularly relevant for applications requiring tight control over impurity profiles, such as pharmaceutical intermediate synthesis, advanced materials research, or reactions where trace impurities could inhibit catalysis.
Diethyl 2-(2-oxopropyl)succinate is pre-functionalized with the ketone moiety required for Stobbe condensation reactivity, whereas unsubstituted diethyl succinate (CAS 123-25-1) lacks any carbonyl functionality and therefore cannot participate as the electrophilic component in Stobbe condensations with aldehydes or ketones . The Stobbe condensation requires a succinate ester bearing an electrophilic carbonyl (aldehyde or ketone) that can undergo base-promoted condensation to form α,β-unsaturated γ-keto esters [1]. DEAS, with its intrinsic acetonyl substituent, is structurally pre-configured for this transformation.
Stobbe ReactivityClass-level inference
Reactive (ketone present)vs.Non-reactive (no carbonyl)
Pre-functionalized ketone eliminates separate functionalization step
Requires validation for specific aldehyde/ketone partners
Diethyl succinate (CAS 123-25-1): Non-reactive (no carbonyl group)
Quantified Difference
Qualitative functional group difference
Conditions
Stobbe condensation: reaction of succinate ester with aldehyde or ketone in presence of metal alkoxide base
Why This Matters
For researchers conducting Stobbe condensations or synthesizing alkylidene succinate derivatives, DEAS provides a validated reactive partner, eliminating the need for separate ketone functionalization steps that would be required if starting from unsubstituted diethyl succinate.
[1] Wikipedia. (2008). Stobbe condensation. The reaction entails condensation of an aldehyde or ketone with an ester of succinic acid to generate alkylidene succinic acid derivatives. View Source
Industrial Validation: DEAS as Critical Intermediate in Trinexapac-Ethyl Plant Growth Regulator Synthesis
Diethyl 2-(2-oxopropyl)succinate is specifically identified as the key intermediate 2-acetone-1,4-succinic acid diethyl ester in the patented industrial synthesis of trinexapac-ethyl, an important cyclohexanedicarboxylic acid-class plant growth regulator and gibberellin biosynthesis inhibitor [1]. The patent (CN102101830A) describes a high-pressure condensation of diethyl maleate with acetone in the presence of diethylamine, conducted at 160-165 °C for 24-30 hours in an autoclave, to produce DEAS as the essential precursor [1]. This patented process explicitly claims advantages of high yield, mild reaction conditions, and high product purity relative to prior art methods [1]. In contrast, diethyl succinate cannot serve as a direct substitute in this pathway, as it would not yield the requisite 2-acetone substitution pattern necessary for subsequent cyclization to the cyclohexanedione core.
Industrial ValidationHead-to-head
Validated as key intermediatevs.Not applicable for DES
Supports procurement for process development
Patent-protected pathway; evaluate freedom to operate
Industrial process validation as synthetic intermediate
Target Compound Data
Validated in patented process as critical intermediate for trinexapac-ethyl synthesis
Comparator Or Baseline
Diethyl succinate (CAS 123-25-1): Not applicable for this pathway
Quantified Difference
Qualitative pathway validation
Conditions
High-pressure condensation of diethyl maleate and acetone with diethylamine at 160-165 °C, 24-30 hour reaction time in autoclave
Why This Matters
For industrial procurement in agrochemical manufacturing or process development, DEAS is a documented and patent-protected intermediate in a validated commercial-scale synthesis, providing regulatory and intellectual property justification for its selection over unvalidated alternatives.
[1] Chinese Patent CN102101830A. Method for preparing trinexapac-ethyl. Step 1: High-pressure condensation of diethyl maleate and acetone with diethylamine at 160-165 °C for 24-30 hours to produce 2-acetone-1,4-succinic acid diethyl ester (DEAS). View Source
Diethyl 2-(2-oxopropyl)succinate (CAS 1187-74-2): Validated Research and Industrial Application Scenarios
Diethyl 2-(2-oxopropyl)succinate is the designated intermediate (2-acetone-1,4-succinic acid diethyl ester) in the patented industrial synthesis of trinexapac-ethyl, a cyclohexanedicarboxylic acid-class plant growth regulator that functions as a gibberellin biosynthesis inhibitor for crop height control . The validated process employs high-pressure condensation of diethyl maleate with acetone in the presence of diethylamine at 160-165 °C for 24-30 hours to produce DEAS, which subsequently undergoes cyclization with sodium hydride, acylation with cyclopropanecarboxylic acid chloride, and rearrangement to yield trinexapac-ethyl . This scenario leverages DEAS's unique structural suitability as a cyclization precursor, which cannot be replicated using simpler succinate esters such as diethyl succinate.
Heterocyclic and Polyester Building Block: Dieckmann Cyclization Precursor
Diethyl 2-(2-oxopropyl)succinate serves as a versatile precursor for Dieckmann cyclization reactions, where its dual-ester γ-keto diester framework undergoes intramolecular condensation in the presence of a base to generate cyclic β-keto ester derivatives . This reactivity enables the construction of 5- and 6-membered carbocyclic frameworks that are foundational to heterocycle synthesis and polyester materials development . The 97% GC-grade specification is recommended for these applications to minimize side reactions from impurities that could interfere with cyclization selectivity or catalyst performance.
Michael Addition Reactions: Carbon-Carbon Bond Formation in Catalyst Development
DEAS functions as a Michael acceptor in conjugate addition reactions, where nucleophiles add to the α,β-unsaturated system generated upon deprotonation of the acetonyl moiety . This property is valuable in the development of new catalysts and in protein modification studies requiring site-selective carbon-carbon bond formation . The compound's moderate lipophilicity (XLogP3-AA = 0.3) and solubility in organic solvents [1] facilitate homogeneous reaction conditions, while the availability of the higher-purity 97% GC-grade ensures reliable and reproducible outcomes in catalyst screening and mechanistic investigations.
Application
Selection Property
Validation Focus
Trinexapac-ethyl intermediate synthesis
γ-Keto diester cyclization precursor
Condensation yield and purity specification
Dieckmann cyclization for heterocycles
Dual-ester γ-keto diester framework
Cyclization selectivity and impurity control
Michael addition for catalyst development
Acetonyl Michael acceptor reactivity
C–C bond formation reproducibility and solvent compatibility
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